Adamantane

Description

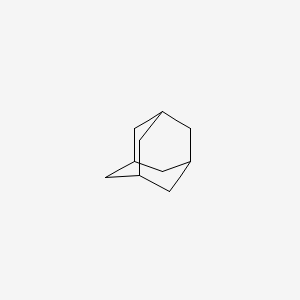

Structure

3D Structure

Properties

IUPAC Name |

adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORILYTVJVMAKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022017 | |

| Record name | Adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Adamantane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

281-23-2 | |

| Record name | Adamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=281-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000281232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADAMANTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo[3.3.1.13,7]decane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADAMANTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJY633525U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Accidental Treasure: A Technical History of Adamantane's Discovery in Petroleum

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of adamantane, the simplest diamondoid, within the complex matrix of petroleum in 1933 was a seminal moment in organic chemistry. This guide delves into the historical and technical nuances of this discovery, exploring the pioneering work of Stanislav Landa and V. Macháček. We will dissect the analytical and separation techniques of the era, providing a plausible, step-by-step reconstruction of their experimental workflow. This exploration will illuminate the causal reasoning behind their methodological choices and the inherent challenges they faced. Furthermore, we will trace the evolution of diamondoid analysis from these rudimentary beginnings to the sophisticated techniques employed today, highlighting the profound impact of this discovery on geochemistry, materials science, and pharmacology.

The Genesis of a Diamondoid: A Serendipitous Finding

In 1933, Czech chemists Stanislav Landa and his student V. Macháček were investigating the composition of petroleum from the Hodonín oil field in Czechoslovakia.[1][2] Their routine analysis, aimed at characterizing the various hydrocarbon fractions, unexpectedly led them to a minute quantity of a crystalline substance with remarkable properties. This compound exhibited an unusually high melting point (270 °C) and boiling point for a hydrocarbon of its molecular weight, and it possessed a distinctive camphor-like odor.[3][4] Intrigued by its stability and unique physical characteristics, they embarked on the arduous task of isolating and identifying this novel molecule. The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal, which led to its name from the Greek "adamantinos," meaning "like a diamond."[3]

The Analytical Challenge of the 1930s: Unraveling a Molecular Enigma

The analytical toolkit available to chemists in the 1930s was a world away from the sophisticated spectroscopic and chromatographic techniques of the 21st century. The identification of a new, trace compound within a substance as complex as crude oil was a monumental undertaking. Landa and Macháček would have relied on a combination of classical chemical and physical methods.

Key Analytical Techniques of the Era:

-

Elemental Analysis: A cornerstone of organic chemistry at the time, developed by pioneers like Lavoisier and Berzelius, would have been used to determine the empirical formula of the unknown compound. This would have revealed the simple carbon and hydrogen composition of adamantane (C₁₀H₁₆).

-

Melting and Boiling Point Determination: These fundamental physical constants were crucial for assessing purity and for preliminary characterization. The exceptionally high values for adamantane were a primary clue to its unusual structure.[3]

-

Solubility Tests: Determining the solubility of the compound in various solvents would have provided insights into its polarity and intermolecular forces. Adamantane is practically insoluble in water but readily soluble in nonpolar organic solvents.[3]

-

Crystallography (in its early stages): While X-ray crystallography was developing, its application to complex organic molecules was not yet routine. However, the crystalline nature of the isolate was a key feature.

It is important to note that techniques like mass spectrometry and infrared spectroscopy were in their nascent stages and not yet standard analytical tools for complex mixture analysis.[5] Gas chromatography, the workhorse of modern hydrocarbon analysis, would not be developed until the 1950s.[6][7]

A Plausible Experimental Workflow: The Isolation of Adamantane

Given the technological constraints of the time, the isolation of adamantane from petroleum was a testament to meticulous experimental technique and insightful observation. The following is a reconstructed, step-by-step protocol that Landa and Macháček likely employed, explaining the rationale behind each step.

Experimental Protocol: Isolation of Adamantane from Hodonín Crude Oil (circa 1933)

Objective: To isolate and purify the high-melting crystalline hydrocarbon from the crude oil.

Materials:

-

Crude oil from the Hodonín oil field

-

Standard laboratory glassware for distillation and crystallization

-

Heating apparatus

-

Various organic solvents

Methodology:

Step 1: Fractional Distillation of Crude Oil

-

Procedure: A large volume of crude oil was subjected to fractional distillation.[8][9][10] This process separates the complex mixture of hydrocarbons into different fractions based on their boiling points.[11][12][13] The crude oil was heated, and the resulting vapor was passed through a fractionating column.[10][14][15] As the vapor rose and cooled, components condensed at different levels according to their boiling points.

-

Causality: Fractional distillation was the primary and most effective method for the large-scale separation of petroleum components in the early 20th century.[8][11] The goal was to concentrate the less volatile, higher-boiling point fractions where the unknown crystalline compound was suspected to reside. Adamantane's high boiling point would cause it to be concentrated in the higher-temperature fractions.

Step 2: Further Distillation and Concentration

-

Procedure: The high-boiling point fractions were collected and subjected to further, more precise fractional distillation, possibly under reduced pressure (vacuum distillation) to prevent thermal degradation of the compounds. This would have further enriched the concentration of the target hydrocarbon.

-

Causality: Repeated distillation is a standard purification technique to narrow the boiling point range and increase the purity of a desired component. Vacuum distillation allows for the distillation of high-boiling compounds at lower temperatures, preventing them from decomposing.

Step 3: Crystallization

-

Procedure: The enriched, high-boiling fraction, likely a viscous oil or semi-solid at room temperature, was cooled. Given adamantane's high melting point and crystalline nature, it would have precipitated out of the complex hydrocarbon mixture upon cooling. The solid crystals were then likely separated by filtration.

-

Causality: Crystallization is a powerful purification technique for solid compounds.[11][12] The significant difference in the melting point and crystal lattice energy of adamantane compared to the other hydrocarbons in the fraction would have been the driving force for its selective precipitation.

Step 4: Recrystallization for Purification

-

Procedure: The collected crystals were likely dissolved in a minimal amount of a suitable hot solvent and then allowed to cool slowly. This process of recrystallization would have been repeated multiple times to obtain a highly pure sample.

-

Causality: Recrystallization is a standard method to remove impurities from a crystalline solid. Impurities are typically more soluble in the solvent and remain in the solution as the pure compound crystallizes upon cooling. The ability to produce a few milligrams of the pure substance was a significant achievement.[3]

Step 5: Characterization of the Purified Compound

-

Procedure: The purified crystals were subjected to the analytical techniques of the era:

-

Determination of the melting point.

-

Determination of the boiling point.

-

Elemental analysis to determine the C:H ratio.

-

Observation of its physical properties (color, odor, crystal shape).

-

-

Causality: These classical methods were the only available means to characterize a new, unknown compound and establish its identity and purity.

Visualizing the Discovery

Diagram 1: The Isolation Workflow

Caption: A simplified workflow for the isolation and purification of adamantane from crude oil circa 1933.

The Significance of a Caged Hydrocarbon

The discovery of adamantane was more than just the identification of a new molecule; it opened up a new field of chemistry focused on polyhedral organic compounds.[3] The unique, strain-free, and highly stable cage-like structure of adamantane and its derivatives, collectively known as diamondoids, has had far-reaching implications.

Impact on Geochemistry:

-

Thermal Maturity Indicators: Diamondoids are incredibly stable and resistant to thermal degradation.[4] Their concentration and the distribution of their isomers in petroleum reservoirs serve as reliable indicators of the thermal maturity of crude oils and source rocks.[9][16]

-

Petroleum Cracking and Biodegradation Assessment: The presence and relative abundance of different diamondoids can be used to evaluate the extent of oil cracking and biodegradation.[10][17]

Impact on Drug Development:

-

A Versatile Scaffold: The rigid, lipophilic adamantane cage has become a valuable scaffold in medicinal chemistry. Its incorporation into drug molecules can enhance their metabolic stability, improve their ability to cross cell membranes, and provide a three-dimensional framework for precise substituent positioning.[7][18]

-

Antiviral and Neurological Drugs: The first major pharmaceutical breakthrough was the discovery of the antiviral activity of amantadine.[18] Subsequently, other adamantane derivatives like memantine and rimantadine have been developed for the treatment of viral infections and neurodegenerative diseases.[3][7]

Impact on Materials Science:

-

Thermally Stable Materials: The inherent thermal stability of the adamantane structure makes it a valuable building block for high-performance polymers and lubricants that can withstand extreme temperatures.[3][19]

From Milligrams to Modern Analysis: The Evolution of Diamondoid Detection

The initial isolation of a few milligrams of adamantane stands in stark contrast to the sophisticated analytical techniques used today to quantify a wide range of diamondoids in petroleum samples.

| Era | Key Analytical Techniques | Capabilities |

| 1930s-1940s | Fractional Distillation, Crystallization, Elemental Analysis, Melting/Boiling Point Determination | Isolation and basic characterization of the most abundant diamondoid (adamantane) in trace amounts. |

| 1950s-1960s | Gas Chromatography (GC) | Separation of complex hydrocarbon mixtures, allowing for the identification of multiple diamondoid isomers. |

| 1970s-Present | Gas Chromatography-Mass Spectrometry (GC-MS), GCxGC-TOFMS | High-resolution separation and definitive identification of a vast number of diamondoids and their derivatives, even at very low concentrations.[4][20] |

| Modern Era | Quantitative Extended Diamondoid Analysis (QEDA) | Precise quantification of a wide range of diamondoids for detailed geochemical analysis and petroleum system modeling.[9][15] |

Diagram 2: The Evolution of Analytical Techniques

Caption: The progression of analytical techniques for the study of adamantane and other diamondoids.

Conclusion

The discovery of adamantane in petroleum by Landa and Macháček was a landmark achievement, born from meticulous experimental work within the constraints of early 20th-century analytical chemistry. Their ability to isolate and characterize this unique molecule from such a complex mixture laid the foundation for the entire field of diamondoid chemistry. From its humble beginnings as a scientific curiosity, adamantane has evolved into a powerful tool in geochemistry, a versatile scaffold in drug discovery, and a valuable component in advanced materials. The history of its discovery serves as a compelling reminder of the importance of fundamental research and the unexpected treasures that can be unearthed from the most familiar of substances.

References

-

Adamantane - Wikipedia. (URL: [Link])

-

History of the Discovery of Adamantane (The First Diamondoid Molecule). (2024). World Scientific. (URL: [Link])

-

Adamantane - American Chemical Society. (2009). (URL: [Link])

-

The origin and evolution of adamantanes and diamantanes in petroleum - ResearchGate. (URL: [Link])

-

History of the Discovery of Adamantane (The First Diamondoid Molecule) - World Scientific Publishing. (URL: [Link])

-

History of Trace Analysis - PMC - NIH. (URL: [Link])

-

Fractional distillation - Energy Education. (URL: [Link])

-

Review on detection method, main source and geological application of diamondoids in crude oil - Frontiers. (2023). (URL: [Link])

-

Diamondoids in petroleum: Their potential as source and maturity indicators - ResearchGate. (URL: [Link])

-

Diamondoids: occurrence in fossil fuels, applications in petroleum exploration and fouling in petroleum Production - ResearchGate. (URL: [Link])

-

Overview of Fractional Distillation | PDF | Cracking (Chemistry) - Scribd. (URL: [Link])

-

A Revolution in Applied Petroleum Geochemistry Fostered by Diamondoids | Earthdoc. (2019). (URL: [Link])

-

Adamantane boom | Times Higher Education. (2021). (URL: [Link])

-

Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024). (URL: [Link])

-

The History of Hydrocarbon Analyses: Whence Has Forensic Geochemical Hydrocarbon Fingerprinting Come - Scirp.org. (2016). (URL: [Link])

- Historical survey of the development and importance of Organic Chemistry. (URL: not available)

-

Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - PubMed Central. (URL: [Link])

-

Adamantane Hydrocarbons as Indicators of Oil Genesis in the Open System - ResearchGate. (2019). (URL: [Link])

-

The effect of biodegradation on adamantanes in reservoired crude oils from the Bohai Bay Basin, China | Request PDF - ResearchGate. (URL: [Link])

-

Methods of Purification & Analysis - Chembase.lk. (URL: [Link])

-

Über die Synthese des Adamantans - ResearchGate. (URL: [Link])

-

Separation & Purification Techniques (Cambridge (CIE) IGCSE Chemistry): Revision Note. (2025). (URL: [Link])

-

Fractional Distillation of Crude Oil: Refining Petroleum Products | Crown Oil. (URL: [Link])

-

How is Crude Oil Separated: Essential Separation Techniques - Jalon. (URL: [Link])

-

Biomarkers and adamantanes in crude oils from Cenomanian deposits of northern West Siberia | Russian Geology and Geophysics | GeoScienceWorld. (2013). (URL: [Link])

-

Organic Chemistry and Organic Synthesis's Historical Roots | TSI Journals. (2022). (URL: [Link])

-

Molecules | An Open Access Journal from MDPI. (URL: [Link])

-

The evolution characteristics of diamondoids in coal measures and their potential application in maturity evaluation - Frontiers. (URL: [Link])

-

Analytical Methods And Techniques Applied To Crude Oil And Petroleum Products - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). (URL: [Link])

-

Scientists Discover New Organic Compounds That Could Have Helped Form the First Cells | Tokyo Tech News - 東京工業大学. (2020). (URL: [Link])

-

[Tracing the origin of crude oil based on fingerprint profiles obtained by comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry] - PubMed. (URL: [Link])

Sources

- 1. usgs.gov [usgs.gov]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Frontiers | Review on detection method, main source and geological application of diamondoids in crude oil [frontiersin.org]

- 5. History of Trace Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scirp.org [scirp.org]

- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 8. energyeducation.ca [energyeducation.ca]

- 9. petroleum fractional distillation steps and importance 2024 [epicorp.com.eg]

- 10. gcwgandhinagar.com [gcwgandhinagar.com]

- 11. chembase.lk [chembase.lk]

- 12. savemyexams.com [savemyexams.com]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. scribd.com [scribd.com]

- 15. Crude Oil and Fractional Distillation: Complete Guide | 123 Oil [123oil.co.uk]

- 16. searchanddiscovery.com [searchanddiscovery.com]

- 17. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 18. Frontiers | The evolution characteristics of diamondoids in coal measures and their potential application in maturity evaluation [frontiersin.org]

- 19. Separation and purification | Definition, Technology, Methods, & Facts | Britannica [britannica.com]

- 20. [Tracing the origin of crude oil based on fingerprint profiles obtained by comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Adamantane: A Comprehensive Technical Guide to its Structure, Bonding, and Application in Modern Science

An in-depth technical guide by a Senior Application Scientist

Abstract Adamantane (C₁₀H₁₆) is a tricyclic hydrocarbon renowned for its unique diamondoid structure—a perfectly symmetrical, strain-free cage.[1] First isolated from petroleum in 1933, its subsequent synthesis opened a new field in polyhedral organic chemistry.[1][2] This guide provides an in-depth analysis of adamantane's core structural and bonding properties, which give rise to its exceptional thermal stability, lipophilicity, and metabolic resistance. We will explore the causal links between these fundamental characteristics and adamantane's role as a privileged scaffold in medicinal chemistry, leading to the development of antiviral, neuroprotective, and antidiabetic drugs.[2][3] Furthermore, this document details key experimental protocols for its functionalization and characterization and discusses its expanding applications as a versatile building block in materials science and nanotechnology.[1][4]

The Adamantane Scaffold: A Diamondoid Foundation

The remarkable properties of adamantane are a direct consequence of its unique and highly stable molecular architecture. Its structure can be conceptualized as the smallest repeating unit of a diamond crystal lattice, which is why it is the simplest member of the "diamondoid" family of hydrocarbons.[1]

Molecular Architecture

Adamantane's chemical formula is C₁₀H₁₆.[1] Its structure consists of ten carbon atoms arranged in a rigid, cage-like framework that is effectively the fusion of three cyclohexane rings locked in the stable chair conformation.[1] This arrangement results in a molecule with exceptionally high Td point group symmetry, meaning it possesses several planes of symmetry and axes of rotation, rendering it achiral.[1] This high degree of symmetry is a defining feature that dictates many of its physical and spectroscopic properties.

There are two distinct types of carbon atoms within the adamantane cage.[5]

-

Bridgehead (Methine) Carbons: Four CH groups are located at the vertices where the cyclohexane rings fuse. These are tertiary carbons.

-

Methylene Carbons: Six CH₂ groups form the faces of the cage. These are secondary carbons.

Caption: Adamantane structure with bridgehead (blue) and methylene (red) carbons.

Structural Parameters and Bonding

All carbon atoms in adamantane are sp³ hybridized.[5] The C-C bond lengths are uniformly 1.54 Å, and the C-H bond lengths are 1.112 Å, values that are nearly identical to those found in diamond.[1] The arrangement of these atoms in the fused-chair conformation results in C-C-C bond angles that are very close to the ideal tetrahedral angle of 109.5°. This geometry makes the adamantane molecule virtually strain-free, which is the primary reason for its high thermal stability.[1]

| Parameter | Adamantane | Diamond | Cyclohexane (Chair) |

| C-C Bond Length | 1.54 Å[1] | ~1.54 Å | ~1.54 Å |

| C-H Bond Length | 1.112 Å[1] | N/A | ~1.09 Å |

| Hybridization | sp³[5] | sp³ | sp³ |

| Strain Energy | Virtually strain-free[1] | N/A | Strain-free |

Physicochemical Properties and Their Implications

The unique structure of adamantane directly translates into a set of distinct physicochemical properties that are highly valuable for researchers, particularly in drug development and materials science.

Thermal and Chemical Stability

Adamantane is an exceptionally stable molecule. It has an unusually high melting point for a hydrocarbon of its size, 270 °C (in a sealed tube), and it sublimes readily even at room temperature.[1] This high thermal stability is a direct result of its rigid, compact, and strain-free cage structure.[6] When incorporated into polymer backbones, the adamantane moiety imparts significant rigidity, which restricts the thermal motion of polymer chains, leading to higher glass transition temperatures (Tg) and decomposition temperatures.[6][7] For example, adamantane-based polyimides consistently show a 5% weight loss temperature above 500 °C.[7]

Lipophilicity and Solubility

As a pure hydrocarbon, adamantane is highly lipophilic and practically insoluble in water, while being readily soluble in nonpolar organic solvents.[1] This pronounced lipophilicity is a key attribute exploited in medicinal chemistry. Incorporating an adamantyl group into a drug candidate can significantly enhance its ability to permeate lipid membranes, including the blood-brain barrier (BBB).[3][8] This strategy has been successfully used to improve the central nervous system (CNS) exposure of various drugs.[8]

Spectroscopic Signature

The high Td symmetry of the adamantane molecule leads to a remarkably simple Nuclear Magnetic Resonance (NMR) spectrum.[1]

-

¹H NMR: Shows two poorly resolved signals, one for the 4 equivalent bridgehead protons (δ ≈ 1.87 ppm) and one for the 6 equivalent methylene protons (δ ≈ 1.76 ppm).[1]

-

¹³C NMR: Similarly, displays only two signals for the two types of carbon atoms (δ ≈ 28.5 ppm for CH and δ ≈ 37.9 ppm for CH₂).[1]

This simple spectral signature serves as an excellent baseline. When the adamantane cage is functionalized, the symmetry is broken, and the resulting changes in the NMR spectrum provide clear and unambiguous information about the location and nature of the substituents.[9]

| Property | Value | Implication / Rationale |

| Molecular Formula | C₁₀H₁₆[1] | Foundation of its hydrocarbon nature. |

| Molar Mass | 136.23 g/mol [10] | A relatively small and compact molecule. |

| Melting Point | 270 °C (518 °F; 543 K)[1] | High for a hydrocarbon; reflects the stability of the crystal lattice. |

| Appearance | Colorless, crystalline solid[1] | Characteristic of pure organic compounds. |

| Odor | Camphor-like[1] | Common for cage-like, sublimable hydrocarbons. |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents[1] | Defines its high lipophilicity, crucial for drug design. |

The Adamantane Moiety in Drug Discovery and Development

Adamantane's unique combination of rigidity, lipophilicity, and metabolic stability has made it a "privileged scaffold" in medicinal chemistry.[3] Its incorporation into a molecule is a proven strategy to favorably modulate pharmacokinetic and pharmacodynamic properties.[11]

A Privileged Scaffold: The "Why"

The utility of the adamantane cage in drug design stems from several key principles:

-

Lipophilic Bullet: The bulky, hydrophobic nature of adamantane allows it to effectively interact with and occupy hydrophobic pockets in target proteins, enhancing binding affinity.[12]

-

Precise Vectoring: Its rigid structure acts as a stable, three-dimensional anchor for pharmacophoric groups, allowing for their precise spatial orientation to optimize interactions with a biological target.[3][13]

-

Metabolic Shielding: The adamantyl group can sterically hinder adjacent functional groups from enzymatic attack, thereby protecting the drug from metabolic degradation and prolonging its half-life in the body.[3]

-

Escaping "Flatland": In an era where many drug candidates are based on flat, aromatic rings, the three-dimensional, globular shape of adamantane provides a powerful tool to explore chemical space more effectively and improve target selectivity.[8]

Caption: Adamantane's core properties translate into improved drug characteristics.

Key Therapeutic Applications

The success of this scaffold is validated by several drugs currently in clinical use:

-

Antiviral Agents: Amantadine and Rimantadine were among the first adamantane-based drugs. They function by blocking the M2 proton channel of the influenza A virus, which is essential for viral replication.[3][14]

-

Neuroprotective Agents: Memantine is used to treat moderate-to-severe Alzheimer's disease. Its adamantane moiety helps it to target and block NMDA receptors in the brain, mitigating excitotoxicity.[2]

-

Antidiabetic Agents: Vildagliptin and Saxagliptin are inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes.[14][15] The adamantane group plays a key role in their potent and selective binding to the enzyme.

Functionalization and Characterization Protocols

The ability to selectively functionalize the adamantane core is critical for its application. The tertiary bridgehead C-H bonds are more reactive towards radical and carbocation-based reactions than the secondary methylene positions, often allowing for selective substitution.[4]

Experimental Protocol: Synthesis of 1-Bromoadamantane

This protocol describes a straightforward and reliable method for the bromination of adamantane at a bridgehead position, a common first step for further derivatization.

Objective: To synthesize 1-bromoadamantane from adamantane via electrophilic substitution.

Materials:

-

Adamantane (10.0 g, 73.4 mmol)

-

Liquid Bromine (24 mL)

-

Round-bottom flask (100 mL) with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Methodology:

-

Place 10.0 g of adamantane into the 100 mL round-bottom flask.

-

Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Carefully add 24 mL of liquid bromine to the flask.[16]

-

Heat the reaction mixture to 85°C with stirring for 6 hours. The adamantane will slowly dissolve as it reacts.[16]

-

Increase the temperature to 110°C and continue the reaction for an additional 3 hours to ensure completion.[16]

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture carefully over ice water to quench any remaining bromine.

-

Collect the solid product by vacuum filtration, washing with cold water and then with a dilute sodium thiosulfate solution to remove residual bromine color.

-

The crude product can be purified by recrystallization from methanol or by sublimation to yield pure, white crystals of 1-bromoadamantane.

Validation: The success of the synthesis is confirmed by melting point analysis and NMR spectroscopy, which will show a more complex spectrum than starting adamantane, consistent with the reduced symmetry.

Experimental Protocol: Structural Confirmation by NMR Spectroscopy

This protocol outlines the standard procedure for confirming the structure of a synthesized adamantane derivative.

Objective: To acquire and analyze ¹H and ¹³C NMR spectra to confirm the structure of a synthesized adamantane compound.[9]

Materials & Equipment:

-

Synthesized adamantane derivative (e.g., 1-bromoadamantane), ~10-20 mg

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

NMR spectrometer (e.g., 400 MHz or higher)

Methodology:

-

Sample Preparation: Dissolve ~10-20 mg of the purified adamantane derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 8 or 16) and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Data Processing and Analysis:

-

Apply Fourier transformation to the raw data (FID).

-

Phase the spectra and perform baseline correction.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Analyze the chemical shifts (δ) and multiplicities in both spectra to confirm the presence of the adamantane core and the successful installation of the functional group. For 1-bromoadamantane, one would expect to see distinct signals for the protons and carbons adjacent to the bromine atom, shifted downfield compared to unsubstituted adamantane.

-

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. connectsci.au [connectsci.au]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Adamantane | C10H16 | CID 9238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jchr.org [jchr.org]

- 13. mdpi.com [mdpi.com]

- 14. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Adamantane as a Cornerstone in Modern Organic Synthesis: A Technical Guide

Abstract

Adamantane, a unique tricyclic hydrocarbon, has transcended its initial discovery in petroleum to become a pivotal building block in contemporary organic synthesis.[1] Its rigid, diamondoid structure, coupled with exceptional thermal stability and lipophilicity, offers a versatile scaffold for the design and synthesis of a vast array of functional molecules. This technical guide provides an in-depth exploration of adamantane's role in organic synthesis, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental properties of adamantane, dissect key functionalization strategies, and showcase its transformative impact on medicinal chemistry, materials science, and catalysis. The narrative emphasizes the causality behind experimental choices, providing a robust framework for practical application and innovation.

The Adamantane Core: A Privileged Scaffold

Adamantane (C₁₀H₁₆) is the smallest unit cage structure of the diamond lattice, a feature that bestows upon it a unique combination of physical and chemical properties.[1][2] Its structure is a fusion of three cyclohexane rings in the chair conformation, resulting in a highly symmetrical (Td point group) and virtually strain-free molecule.[1][3] This inherent rigidity and three-dimensionality are central to its utility as a synthetic building block.

Physicochemical Properties of Adamantane

The distinct properties of adamantane are summarized below, providing a foundation for understanding its behavior in synthetic transformations and its influence on the properties of its derivatives.

| Property | Value | Significance in Synthesis |

| Molecular Formula | C₁₀H₁₆ | A compact, hydrocarbon-rich core. |

| Molar Mass | 136.24 g/mol [4] | A moderate-sized building block. |

| Melting Point | 270 °C (sublimes)[1][2] | High thermal stability, allowing for reactions at elevated temperatures. |

| Solubility | Practically insoluble in water, soluble in nonpolar organic solvents.[1][2] | Predominantly lipophilic character, influencing the solubility of its derivatives. |

| Structure | Rigid, cage-like, diamondoid[1] | Provides a predictable and stable scaffold for functionalization. |

| C-H Bond Dissociation Energies | Tertiary (bridgehead): ~99 kcal/mol, Secondary (methylene): ~96 kcal/mol[5][6][7] | High bond strengths necessitate specific strategies for C-H functionalization. |

The high lipophilicity of adamantane is a particularly noteworthy feature, often exploited to enhance the membrane permeability and bioavailability of drug candidates.[3][8][9] Its rigid framework allows for the precise spatial orientation of appended functional groups, a critical aspect in designing molecules with high target specificity.[3][10]

Strategic Functionalization of the Adamantane Cage

The synthetic utility of adamantane hinges on the ability to selectively introduce functional groups onto its inert hydrocarbon skeleton. The adamantane cage possesses two types of carbon-hydrogen bonds: four equivalent tertiary C-H bonds at the bridgehead positions and twelve equivalent secondary C-H bonds at the methylene bridges.[5] The majority of functionalization reactions occur at the more reactive tertiary positions.[1]

Electrophilic Substitution: A Classic Approach

Electrophilic substitution reactions represent a traditional and effective method for functionalizing the adamantane core.

The direct bromination of adamantane is a well-established procedure that typically yields 1-bromoadamantane. The reaction proceeds readily with molecular bromine, and the selectivity for the tertiary position is a hallmark of this transformation.[1] The addition of a Lewis acid catalyst can facilitate multiple substitutions.[1]

Experimental Protocol: Synthesis of 1-Bromoadamantane

-

Materials: Adamantane, liquid bromine, round-bottom flask, reflux condenser, heating mantle.

-

Procedure:

-

In a round-bottom flask, place 30g of adamantane.

-

Carefully add 24 mL of liquid bromine to the flask.

-

Heat the reaction mixture to 85°C for 6 hours.

-

Increase the temperature to 110°C and continue the reaction for an additional 3 hours.[11]

-

Allow the reaction to cool to room temperature and leave it overnight.

-

The product can be purified by distillation or recrystallization.[11]

-

Adamantane can be carboxylated at the bridgehead position using a Koch-Haaf reaction with formic acid and sulfuric acid.[1] Oxidation with concentrated sulfuric acid leads to the formation of adamantanone, a versatile intermediate for further derivatization at the secondary position.[1]

C-H Functionalization: The Modern Frontier

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing adamantane. These methods often employ transition metal catalysis or photoredox catalysis to activate the strong C-H bonds.

Recent advancements have enabled the direct alkylation of adamantane's tertiary C-H bonds with high selectivity. Photoredox and hydrogen atom transfer (HAT) catalysis have proven particularly effective.[12][13][14] These methods offer excellent functional group tolerance, allowing for the late-stage functionalization of complex molecules containing the adamantane moiety.[12][13] A key advantage is the ability to selectively target the strong C-H bonds of adamantane even in the presence of other, weaker C-H bonds within the molecule.[6][15]

Conceptual Workflow: Photocatalytic C-H Functionalization of Adamantane

Caption: Photocatalytic C-H functionalization of adamantane via HAT.

For achieving substitution at the less reactive secondary positions, directing group strategies are often employed. These approaches utilize a functional group already present on the adamantane scaffold to direct a metal catalyst to a specific C-H bond, enabling selective functionalization.[16] This has been instrumental in accessing 1,2-disubstituted adamantane derivatives, which are challenging to synthesize via traditional methods.[16]

Radical Functionalization

Radical-mediated reactions provide another powerful avenue for adamantane derivatization. The stability of the adamantyl radical makes it a favorable intermediate in these transformations.[5][17] These methods allow for the direct conversion of C-H bonds to C-C bonds, introducing a wide range of functional groups such as alkenes, alkynes, and arenes.[5][17]

Adamantane in Drug Discovery and Medicinal Chemistry

The adamantane scaffold is a "privileged" structure in medicinal chemistry, appearing in a number of clinically approved drugs.[3][9] Its incorporation into a drug candidate can significantly enhance its pharmacological properties.

Key Advantages in Drug Design

-

Increased Lipophilicity: The adamantyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[3][9]

-

Metabolic Stability: The rigid hydrocarbon cage of adamantane can sterically shield adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.[3][9]

-

Precise Pharmacophore Orientation: The rigid, three-dimensional structure of adamantane serves as a stable anchor, allowing for the precise positioning of pharmacophoric groups to optimize interactions with biological targets.[3][10]

-

Escape from "Flatland": In an era where many drug candidates are predominantly flat, aromatic structures, adamantane offers a three-dimensional alternative that can explore different regions of a target's binding pocket.[3][10]

Notable Adamantane-Containing Drugs

| Drug | Therapeutic Area | Mechanism of Action (simplified) |

| Amantadine | Antiviral (Influenza A), Parkinson's Disease | Blocks the M2 proton channel of the influenza A virus; also has dopaminergic and NMDA receptor antagonist activity.[9][18] |

| Rimantadine | Antiviral (Influenza A) | A derivative of amantadine that also targets the M2 proton channel.[9][18] |

| Memantine | Alzheimer's Disease | An uncompetitive NMDA receptor antagonist that helps to regulate glutamate activity.[6][19] |

| Saxagliptin | Type 2 Diabetes | A dipeptidyl peptidase-4 (DPP-4) inhibitor.[8][20] |

| Vildagliptin | Type 2 Diabetes | Another DPP-4 inhibitor.[19][20] |

| Adapalene | Acne | A third-generation topical retinoid.[19][20] |

The success of these drugs underscores the value of the adamantane scaffold in addressing a wide range of diseases.[19][21]

Adamantane in Materials Science and Polymer Chemistry

The unique structural characteristics of adamantane also make it a valuable component in the design of advanced materials.[22]

High-Performance Polymers

Incorporating adamantane into polymer backbones or as pendent groups can significantly enhance their physical properties.[23][24][25]

-

Increased Glass Transition Temperature (Tg): The bulky and rigid nature of adamantane restricts polymer chain mobility, leading to a higher Tg.[22][23][24]

-

Enhanced Thermal Stability: The inherent thermal stability of the adamantane cage contributes to the overall thermal resistance of the polymer.[22][23][24]

-

Improved Solubility: The three-dimensional structure of adamantane can disrupt polymer chain packing, leading to improved solubility in organic solvents.[22][23][24]

Adamantane-based polymers find applications as advanced coatings, optical films, and high-performance engineering plastics.[22][26]

Supramolecular Chemistry and Nanotechnology

Adamantane is a key player in host-guest chemistry, particularly with cyclodextrins.[27][28][29] The size and shape of the adamantyl group are highly complementary to the cavity of β-cyclodextrin, leading to the formation of stable inclusion complexes.[27][29] This interaction has been exploited in the development of drug delivery systems, hydrogels, and biosensors.[27][30][31][32]

Adamantane in Catalysis

The steric bulk and well-defined geometry of the adamantyl group have been leveraged in the design of ligands for organometallic and organocatalysis.[33][34] Adamantyl-containing ligands can influence the steric environment around a metal center, thereby controlling the selectivity of a catalytic reaction.[34] For example, adamantyl-substituted phosphine ligands are used in cross-coupling reactions, and N-heterocyclic carbenes (NHCs) bearing adamantyl groups have shown utility in various catalytic transformations.[34]

Conclusion

Adamantane has firmly established itself as a versatile and powerful building block in organic synthesis. Its unique combination of rigidity, lipophilicity, and thermal stability provides a robust platform for the construction of complex and functional molecules. From life-saving pharmaceuticals to high-performance materials, the impact of adamantane is undeniable. The continued development of innovative C-H functionalization strategies promises to further expand the synthetic accessibility of adamantane derivatives, paving the way for new discoveries and applications in science and technology.

References

-

Wikipedia. Adamantane. [Link]

-

ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]

-

The Aquila Digital Community. Adamantane-Containing Polymers. [Link]

-

ACS Catalysis. (2019, May 13). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. [Link]

-

Thieme. (2018, November 21). Directed C–H Functionalization of the Adamantane Framework. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Direct radical functionalization methods to access substituted adamantanes and diamondoids. [Link]

-

arkat usa. Four-directional synthesis of adamantane derivatives. [Link]

-

Hopax. Adamantane in Materials Science: From Polymers to Lubricants. [Link]

-

PubMed. Synthesis and antimicrobial activity of new adamantane derivatives I. [Link]

-

PubMed Central. (2021, July 15). Direct radical functionalization methods to access substituted adamantanes and diamondoids. [Link]

-

SciSpace. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]

-

ChemRxiv. (2019, March 7). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. [Link]

-

Hopax. The Role of Adamantane Derivatives in Modern Drug Discovery. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Adamantane Derivatives: Featuring 1-Adamantanemethylamine. [Link]

-

ResearchGate. Adamantane‐based organo‐ and transition metal catalysts. [Link]

-

ACS Publications. (2019, May 13). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. [Link]

-

MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

-

ChemRxiv. (2019, March 7). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. [Link]

-

Pharmacia. (2023, October 11). Adamantane-containing drug delivery systems. [Link]

-

ACS Publications. (1996, May 5). Adamantane-Containing Polymers. [Link]

-

ResearchGate. Use of the Adamantane Structure in Medicinal Chemistry. [Link]

-

UQ eSpace. (2015). Catalysts Containing the Adamantane Scaffold. [Link]

-

PubMed. Use of the adamantane structure in medicinal chemistry. [Link]

-

PubMed. (2025, July 5). The adamantane scaffold: Beyond a lipophilic moiety. [Link]

-

Study.com. Adamantane: Structure & Derivatives. [Link]

-

MDPI. (2017, June 29). Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion. [Link]

-

ResearchGate. Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5. [Link]

-

Solubility of Things. Adamantane. [Link]

-

PubChem. Adamantane. [Link]

-

ACS Publications. (2013, November 25). Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. [Link]

-

PubMed. (2021, April 21). Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. [Link]

-

Amazon S3. (2019, March 7). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. [Link]

-

PubMed. (2022, January 19). Fabrication of Host-Guest Complexes between Adamantane-Functionalized 1,3,4-Oxadiazoles and β-Cyclodextrin with Improved Control Efficiency against Intractable Plant Bacterial Diseases. [Link]

-

PubMed. (2023, April 6). Pretargeting with Cucurbituril-Adamantane Host-Guest Pair in Xenograft Models. [Link]

-

YouTube. (2015, December 1). Adamantane. [Link]

-

ResearchGate. Polymeric Derivatives of Adamantane. [Link]

-

PubMed Central. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. [Link]

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. connectsci.au [connectsci.au]

- 4. Adamantane | C10H16 | CID 9238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. mdpi.com [mdpi.com]

- 22. nbinno.com [nbinno.com]

- 23. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. mdpi.com [mdpi.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 31. Fabrication of Host-Guest Complexes between Adamantane-Functionalized 1,3,4-Oxadiazoles and β-Cyclodextrin with Improved Control Efficiency against Intractable Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Pretargeting with Cucurbituril-Adamantane Host-Guest Pair in Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. espace.library.uq.edu.au [espace.library.uq.edu.au]

adamantane nomenclature and IUPAC naming conventions

An In-depth Technical Guide to Adamantane Nomenclature and IUPAC Naming Conventions

Authored by Gemini, Senior Application Scientist

Introduction: The Adamantane Scaffold

Adamantane (C₁₀H₁₆) is a unique tricyclic hydrocarbon renowned for its exceptional properties. First isolated from petroleum in 1933 by Czech chemists S. Landa and V. Machacek, its structure was a subject of fascination.[1][2] The name "adamantane" is derived from the Greek adamantinos, meaning "related to steel or diamond," a nod to the fact that its carbon framework is a subunit of the diamond crystal lattice.[3][4] This arrangement of four fused cyclohexane rings in a strain-free, highly symmetrical (Td) cage-like structure imparts significant thermal and chemical stability.[3][4]

While the first laboratory synthesis by Vladimir Prelog in 1941 was a landmark, it was the development of a more efficient synthesis by Schleyer in 1957 that made adamantane and its derivatives readily accessible for research.[5] This availability unlocked its potential, particularly in medicinal chemistry and drug development. The incorporation of the rigid, lipophilic adamantane moiety can significantly improve a drug's pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability.[5][6][7] Its three-dimensional structure also serves as a rigid scaffold, allowing for the precise spatial orientation of pharmacophoric groups to optimize target engagement.[6][7]

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for adamantane and its derivatives, designed for researchers, scientists, and drug development professionals who require a precise and unambiguous system for chemical communication.

The Foundation: Systematic vs. Preferred IUPAC Names

For any chemical compound, the IUPAC system aims to provide a name that is unique and unambiguous.[8][9] For complex polycyclic systems like adamantane, this involves a systematic approach based on the principles of bridged ring systems.[10]

The systematic IUPAC name for adamantane is tricyclo[3.3.1.13,7]decane .[3][11][12] Let's dissect this name:

-

Decane: Indicates a saturated hydrocarbon with a total of 10 carbon atoms.

-

Tricyclo: Specifies that the structure contains three rings.

-

[3.3.1.13,7]: This is the bridge descriptor, which defines the connectivity of the carbon atoms. It is the most complex part of the name and is determined by applying the von Baeyer system for polycyclic hydrocarbons.[13] It describes the number of carbon atoms in the bridges connecting the main bridgehead atoms.

However, due to its prevalence and structural importance, IUPAC has officially retained the trivial name "adamantane" as the Preferred IUPAC Name (PIN).[3][13] This means that for regulatory and most formal purposes, "adamantane" is the correct and preferred name over its lengthy systematic counterpart. This guide will use the preferred name "adamantane" as the basis for naming its derivatives.

Core Protocol: Numbering the Adamantane Skeleton

A consistent and unambiguous numbering of the parent hydride is the cornerstone of naming any substituted derivative. The adamantane cage consists of ten carbon atoms, which can be classified into two distinct types:

-

Bridgehead (methine) carbons: Four CH groups.

-

Methylene carbons: Six CH₂ groups.

The IUPAC numbering convention for adamantane follows a specific set of rules to ensure consistency.

Step-by-Step Methodology for Numbering Adamantane

-

Identify a Bridgehead Carbon: Select one of the four equivalent bridgehead carbons and assign it as position 1 .

-

Number the First Bridge: Proceed from position 1 along one of the three equivalent two-carbon bridges to the next bridgehead. This assigns positions 2 (a methylene carbon) and 3 (the next bridgehead carbon).

-

Number the Second Bridge: From position 3, continue numbering along the longer of the two remaining unnumbered bridges connected to it. In adamantane, both are two-carbon bridges. This assigns positions 4 (methylene) and 5 (bridgehead).

-

Number the Third Bridge: Continue from position 5 along the remaining two-carbon bridge back to position 1. This assigns positions 6 (methylene) and 7 (bridgehead). At this point, all four bridgehead carbons (1, 3, 5, 7) should be numbered.

-

Number the Final Methylene Bridges: Number the remaining three methylene carbons (the one-carbon bridges) starting with the one connected to the lowest-numbered bridgeheads.

-

The methylene carbon connecting positions 1 and 7 is numbered 8 .

-

The methylene carbon connecting positions 3 and 4 is numbered 9 .

-

The methylene carbon connecting positions 5 and 6 is numbered 10 .

-

Note: Due to the high symmetry of the molecule, there are multiple valid starting points, but they all result in the same final relative numbering pattern.

Visualization of the Adamantane Numbering System

Caption: IUPAC numbering of the adamantane carbon skeleton.

Naming Substituted Adamantane Derivatives

With the numbering system established, we can apply standard IUPAC rules to name substituted adamantanes. The general principle is to indicate the substituent as a prefix, preceded by its locant (position number).[14]

Monosubstituted Adamantanes

Substitution can occur at either a bridgehead (positions 1, 3, 5, or 7) or a methylene (positions 2, 4, 6, 8, 9, or 10) position. Due to symmetry, all bridgehead positions are equivalent, as are all methylene positions.

-

Bridgehead Substitution: A substituent at any bridgehead position is designated with the locant '1'.

-

Example: 1-Bromoadamantane

-

-

Methylene Substitution: A substituent at any methylene position is designated with the locant '2'.

-

Example: Adamantan-2-ol

-

The derived substituent groups are named adamant-1-yl and adamant-2-yl , respectively.[3]

Polysubstituted Adamantanes

When multiple substituents are present, the following rules apply:

-

Lowest Locants: The carbon skeleton is numbered to give the substituents the lowest possible set of locants.

-

Alphabetical Order: Prefixes for the substituent groups are listed in alphabetical order. Standard multipliers (di-, tri-, tetra-, etc.) are used for identical substituents but are ignored for alphabetization purposes.[14][15]

Workflow for Naming a Polysubstituted Adamantane:

-

Identify all substituents on the adamantane core.

-

Consider all possible valid numbering schemes for the core.

-

Apply the "lowest locant set" rule. Compare the locant sets term by term and choose the one with the lower number at the first point of difference.

-

Assemble the name by listing the substituents alphabetically, each preceded by its locant.

Example: Naming 1-bromo-3-methyladamantane

-

Substituents: Bromo and Methyl.

-

Possible locant sets: {1,3}, {1,5}, {1,7}, {3,5}, etc. The set {1,3} is the lowest possible.

-

Alphabetical order: Bromo comes before methyl.

-

Final Name: 1-Bromo-3-methyladamantane

Derivatives with Principal Functional Groups

When a characteristic group is present that can be cited as a suffix (e.g., -ol, -one, -oic acid), it is designated as the principal functional group and dictates the numbering.[16][17]

-

The adamantane core is numbered to give the principal functional group the lowest possible locant.

-

The suffix for the functional group is appended to the name "adamantane".

| Principal Functional Group | Suffix | Example Name |

| Carboxylic Acid | -carboxylic acid | Adamantane-1-carboxylic acid |

| Aldehyde | -carbaldehyde | Adamantane-1-carbaldehyde |

| Ketone | -one | Adamantan-2-one |

| Alcohol | -ol | Adamantan-1-ol |

| Amine | -amine | Adamantan-1-amine |

| Table 1: Nomenclature for Adamantane Derivatives with Principal Functional Groups. |

Chirality in Adamantane Derivatives

The high symmetry of the parent adamantane molecule means it is achiral. However, the introduction of specific substitution patterns can create chiral centers or axes, leading to enantiomers.[3]

-

Central Chirality: If a bridgehead carbon is substituted with four different groups, it becomes a stereocenter. For example, in 1-bromo-3-chloro-5-fluoroadamantane , the C1, C3, and C5 atoms are all chiral centers. Standard Cahn-Ingold-Prelog (CIP) rules are used to assign R/S configuration.[18]

-

Axial Chirality: Disubstitution at certain methylene positions can also result in a chiral molecule, even without a traditional chiral carbon. For instance, adamantane-2,6-diol is chiral. This is a more complex case of stereoisomerism that is important to recognize in advanced drug design.

Logical Workflow for Naming Adamantane Derivatives

The following flowchart summarizes the decision-making process for correctly naming an adamantane derivative according to IUPAC conventions.

Sources

- 1. acs.org [acs.org]

- 2. worldscientific.com [worldscientific.com]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. connectsci.au [connectsci.au]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. iupac.org [iupac.org]

- 9. iupac.org [iupac.org]

- 10. iupac.org [iupac.org]

- 11. Adamantane [webbook.nist.gov]

- 12. Adamantane | C10H16 | CID 9238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 14. tandfonline.com [tandfonline.com]

- 15. Organic Nomenclature [www2.chemistry.msu.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 2.4 – IUPAC Nomenclature – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 18. youtube.com [youtube.com]

The Allure of the Cage: Theoretical Challenge and Innate Properties

An In-depth Technical Guide to the Discovery and Synthesis of Polyhedral Organic Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the fascinating field of polyhedral organic compounds. We will journey from the conceptualization of these "impossible" molecules to the landmark synthetic achievements that brought them to reality, and finally, to the modern strategies for their functionalization and application. This document eschews a rigid template in favor of a narrative that follows the scientific journey, emphasizing the causal logic behind the experimental choices that defined this area of chemistry.

Polyhedral organic compounds, particularly the Platonic hydrocarbons (cubane, dodecahedrane), have long captivated chemists. Their perfect symmetry and unique geometries, however, presented a formidable synthetic challenge.[1][2] Early theories suggested that the immense strain energy, resulting from bond angles deviating sharply from the ideal 109.5° for sp³-hybridized carbon, would render such molecules too unstable to exist.[3][4] For instance, the C-C-C bond angles in cubane are forced to 90°, creating immense strain.[4]

Despite this, these structures are often kinetically stable. Once formed, they lack low-energy pathways for decomposition, a phenomenon known as a "kinetic trap".[4] This unique combination of high potential energy and kinetic stability is a cornerstone of their utility. The rigid, three-dimensional cage structures offer distinct properties valuable in medicinal chemistry and materials science, including high lipophilicity, predictable substituent vectoring, and the highest density of any hydrocarbon.[5][6]

Core Polyhedral Hydrocarbons: A Comparative Overview

| Property | Adamantane (Td) | Cubane (Oh) | Dodecahedrane (Ih) |

| Formula | C₁₀H₁₆ | C₈H₈ | C₂₀H₂₀ |

| Molar Mass | 136.24 g/mol | 104.15 g/mol [3] | 260.38 g/mol [7] |

| Symmetry Point Group | Td | Oh[3] | Ih[8] |

| Melting Point | 270 °C (sublimes) | 133.5 °C[3] | 430 °C[7] |

| Key Structural Feature | Strain-free, comprised of three fused cyclohexane chairs | Highly strained cubic cage with 90° bond angles[3][6] | Complex cage of 12 fused pentagonal rings[8] |

Landmark Syntheses: Conquering the Impossible

The synthesis of polyhedral compounds represents some of the most elegant and challenging achievements in modern organic chemistry. These endeavors were not merely academic exercises but profound demonstrations of synthetic strategy and reaction mechanism control.

Adamantane: The Rearrangement Approach

Discovered in petroleum in 1933, adamantane was the first diamondoid molecule to be characterized.[9] While Vladimir Prelog achieved the first synthesis in 1941, it was highly inefficient.[9] The breakthrough came in 1957 from Paul von Ragué Schleyer, who developed an efficient synthesis via a Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.

This synthesis is a testament to thermodynamic control. The precursor rearranges through a series of carbocation intermediates, ultimately collapsing into the highly stable, strain-free adamantane cage, which acts as a thermodynamic sink.

Cubane: A Triumph of Strain Engineering

The synthesis of cubane (C₈H₈) in 1964 by Philip Eaton and Thomas Cole at the University of Chicago was a monumental achievement, proving that molecules with extreme angle strain could be created.[3][6][10] The strategy was not to avoid strain, but to build it incrementally through a series of carefully chosen reactions.

The synthesis begins with a Diels-Alder dimerization of 2-bromocyclopentadienone to construct the basic eight-carbon framework.[3][11] A subsequent intramolecular photochemical [2+2] cycloaddition was critical for forming the cage structure. The final steps involved a series of ring contractions via Favorskii rearrangements, which cleverly converted six-membered rings into five-membered rings while installing necessary carboxylic acid functionality for the final decarboxylation steps.[3][11]

An improved synthesis developed later provides cubane-1,4-dicarboxylic acid in a more efficient five-step process, with an overall yield of about 25%.[11] The final decarboxylation is then performed.

-

Diels-Alder Reaction: 2,5-Dibromo-1,4-benzoquinone reacts with a cyclobutadiene equivalent (often generated in situ from cyclobutadiene-iron tricarbonyl) to form the endo adduct. The endo stereochemistry is favored due to maximum orbital overlap.[11]

-

Photochemical [2+2] Cycloaddition: The adduct is irradiated with a mercury lamp in benzene, initiating an intramolecular [2+2] cycloaddition to form the caged diketone.[12]

-

Favorskii Rearrangement: The resulting dibromodiketone is treated with a strong base (e.g., KOH) to induce a Favorskii rearrangement. This step is crucial as it contracts the six-membered rings of the cage into five-membered rings, yielding cubane-1,4-dicarboxylic acid.[11]

-

Decarboxylation: The dicarboxylic acid is converted to the di-t-butyl perester and then thermally decomposed in a solvent like isopropyl benzene to yield the parent cubane hydrocarbon.[11]

Dodecahedrane: The Apex of Synthetic Complexity

The synthesis of dodecahedrane (C₂₀H₂₀) by Leo Paquette's group in 1982 stands as a pinnacle of synthetic artistry, requiring approximately 29 steps.[7][13] The pursuit of this molecule was a multi-decade race involving several prominent research groups.[7][13]

Paquette's strategy involved a methodical, stepwise construction of the polycyclic framework, building one ring at a time before finally closing the sphere.[7] The synthesis starts from cyclopentadiene and involves a tandem Diels-Alder reaction, followed by a long sequence of functional group manipulations, ring formations, and stereochemical control to meticulously assemble the complex, 12-faced structure.[7][13] The final step, a "zipper" reaction, closes the last bond to form the dodecahedral cage. This achievement was not just about making the molecule but about mastering the logic of multi-step synthesis on an unprecedented scale.[8]

Modern Synthetic Methodologies and Functionalization

While the landmark syntheses proved what was possible, modern research focuses on improving efficiency, developing new cage structures, and, most importantly, functionalizing these polyhedral scaffolds for specific applications.

Core Synthetic Strategies

The functionalization of polyhedral compounds can be broadly categorized into two main approaches: building the functionalized cage from scratch or modifying the pre-formed hydrocarbon.

Direct C-H Functionalization

For inert cages like adamantane, direct conversion of strong C-H bonds into new C-C or C-heteroatom bonds is a highly attractive and atom-economical strategy.[5] This approach allows for late-stage modification of the core structure. Modern methods, including photocatalysis using light to generate reactive radical intermediates, have become powerful tools for this purpose.[5]

Multi-Directional Synthesis

The high symmetry of molecules like adamantane allows for "multi-directional" synthesis, where identical functional groups are installed at multiple bridgehead positions simultaneously.[14] For example, 1,3,5,7-adamantanetetramethanol can be used as a starting point for creating tetra-functionalized derivatives, conserving the molecule's overall symmetry.[14]

Mechanochemistry: A Sustainable Frontier

Recent advances have demonstrated the utility of mechanochemistry—using mechanical force (e.g., ball milling) to induce chemical reactions—for the solvent-free synthesis of caged compounds and their derivatives.[15][16] This sustainable approach is particularly advantageous for polyaromatic hydrocarbons and other compounds with low solubility, and it can sometimes lead to the formation of products not achievable in solution.[16][17]

Applications in Drug Discovery and Materials Science

The unique properties of polyhedral organic compounds make them highly valuable scaffolds.

-

Medicinal Chemistry : The rigid, lipophilic nature of the adamantane cage is a well-established pharmacophore used to improve the pharmacokinetic properties of drugs.[5][18] Its derivatives are found in antiviral (e.g., Amantadine), and central nervous system disorder treatments.[18][19] The three-dimensional structure of cage molecules offers a stable alternative to flat aromatic rings commonly found in pharmaceuticals, potentially enhancing drug efficacy and stability.[20] These compounds provide a robust platform for attaching side chains to improve a drug's lipophilicity.[18]

-

Materials Science : The high density and strained bonds of cubane make its derivatives, such as octanitrocubane, powerful high-energy-density materials (explosives and fuels).[6] The rigidity of these cages is also being explored for creating novel polymers and advanced materials.

-

Metal-Organic Polyhedra (MOPs) : Beyond purely organic cages, the principles of polyhedral synthesis have been extended to metal-organic polyhedra (MOPs). These are discrete, cage-like structures formed by the self-assembly of metal ions and organic ligands.[21] MOPs can be designed with tunable internal cavities and functionalized surfaces, making them promising for applications in gas storage, catalysis, and as "supermolecular building blocks" for creating larger, porous networks.[22][23][24] Post-synthetic modification, for instance using click chemistry, allows for the dense functionalization of MOP surfaces with a wide array of chemical groups, including polymers and biomolecules like biotin.[25][26]

Conclusion and Future Outlook

The journey from the theoretical impossibility of polyhedral organic compounds to their synthesis and application is a powerful narrative of chemical innovation. The field continues to evolve, driven by the need for more efficient and sustainable synthetic methods, the desire to create novel cage architectures, and the promise of their application in solving critical challenges in medicine and materials science. Future advancements will likely be propelled by computational design to predict new stable structures and by the continued development of precise C-H functionalization and self-assembly techniques to build ever more complex and functional molecular systems.[27]

References

- A Comparative Guide to the Synthesis of Adamantane Deriv

- Cubane. Wikipedia.

- Synthesis of Cubane. University of Bristol.

- Dodecahedrane. chemeurope.com.

- Philip Eaton, Professor Emeritus and Founder of Cubane Synthesis, 1936-2023. Harvard University Department of Chemistry and Chemical Biology.

- Four-directional synthesis of adamantane derivatives.

- Dodecahedrane. Wikipedia.

- The Magic of Cubane!

- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC - NIH.

- Dodecahedrane. Mol-Instincts.

- Adamantane. Wikipedia.

- The curious case of cubane. Berkeley Science Review.

- Adamantanes. University of Calgary.

- Medicinal Chemistry of Polycyclic Cage Compounds in Drug Discovery Research.

- Researchers Develop 3D Cage Molecules as Drug Altern

- Metal–Organic Polyhedra as Building Blocks for Porous Extended Networks. PMC - NIH.

- The Magic of Cubane! ORGANIC CHEMISTRY SELECT.

- Ligand Constraints and Synthesis of Metal–Organic Polyhedra.

- (Bio)Functionalisation of Metal-Organic Polyhedra by Using Click Chemistry. PubMed.

- (Bio)Functionalisation of Metal-Organic Polyhedra via Click Chemistry. R Discovery.

- Metal–Organic Polyhedra as Building Blocks for Porous Extended Networks. Digital CSIC.

- Solvent-free mechanochemistry for the preparation of mixed-ligand cuboctahedral porous coordination cages.

- A solvent-free mechanochemical synthesis of polyaromatic hydrocarbon deriv

- From buckminsterfullerene to cubane: chemists push atoms to their limits in funny-looking molecules. Chemistry World.

- Mechanochemistry for Organic and Inorganic Synthesis.

- Design and synthesis of metal–organic frameworks using metal–organic polyhedra as supermolecular building blocks. Chemical Society Reviews (RSC Publishing).

- Polyhedral Ionic Molecules. Jack Simons.

- Towards the computational design of organic molecules with specified properties. CoLab.

Sources

- 1. Buckminsterfullerene funny-looking molecules chemistry strained hydrocarbons cubane dodecahedrane synthesis | Chemistry World [chemistryworld.com]

- 2. simons.hec.utah.edu [simons.hec.utah.edu]

- 3. Cubane - Wikipedia [en.wikipedia.org]